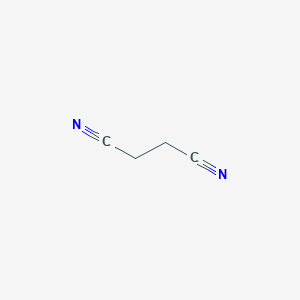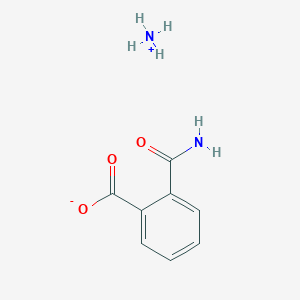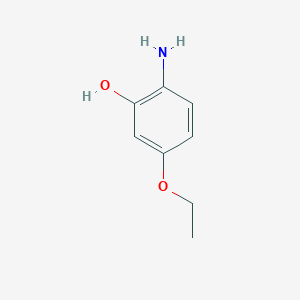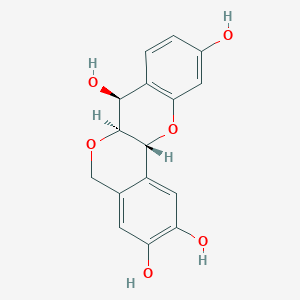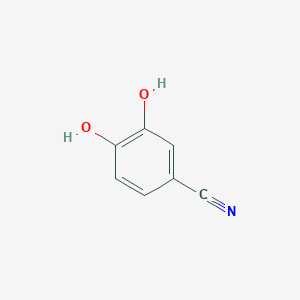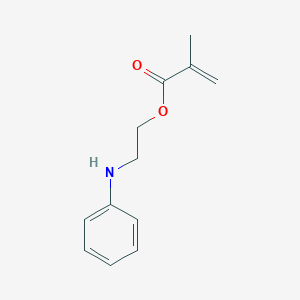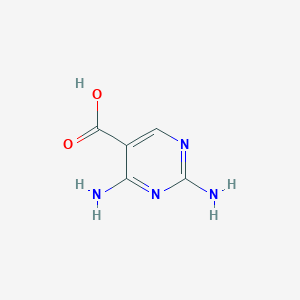
2,4-Diaminopyrimidine-5-carboxylic acid
Übersicht
Beschreibung
2,4-Diaminopyrimidine-5-carboxylic acid is a compound with the CAS Number: 18588-61-9 and a molecular weight of 154.13 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-diamino-5-pyrimidinecarboxylic acid . The InChI code is 1S/C5H6N4O2/c6-3-2 (4 (10)11)1-8-5 (7)9-3/h1H, (H,10,11) (H4,6,7,8,9) and the InChI key is GGZRCTWHSWYCFR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidine-5-carboxylic acid is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 154.13 .Wissenschaftliche Forschungsanwendungen
- Field : Pharmacology
- Application : 2,4-Diaminopyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory activity of the target compounds is assessed using LPS-stimulated inflammation model .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Pharmaceutical Chemistry
- Application : 2,4-Diaminopyrimidine derivatives are used in the development of pharmaceutical cocrystals . These cocrystals can manipulate and optimize the physicochemical properties of an active pharmaceutical ingredient (API) such as chemical and physical stability, hygroscopicity, solubility, and dissolution behavior .
- Methods : The development of cocrystals is largely based on crystal engineering principles . In crystal engineering, supramolecular synthons between functional groups are used to manipulate the intermolecular interactions .
- Results : The presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals .
- Field : Dermatology
- Application : 2,4-Diaminopyrimidine 3-oxide (2,4-DPO, Kopexil) and its derivative, Minoxidil are used in hair loss treatment to reduce hair shedding and increase hair mass and density .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Anti-inflammatory Activities
Pharmaceutical Cocrystals
Hair Loss Treatment
- Field : Pharmacology
- Application : 2,4-Diaminopyrimidine derivatives are used in the development of anti-tubercular drugs . These drugs target the dihyrofolate reductase in Mycobacterium tuberculosis (Mtb), which is an important drug target in anti-TB drug development .
- Methods : The compounds are designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . Their anti-tubercular activity is tested against Mtb H37Ra .
- Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
- Field : Pharmaceutical Chemistry
- Application : 2,4-Diaminopyrimidine derivatives are used in the development of pharmaceutical cocrystals . These cocrystals can manipulate and optimize the physicochemical properties of an active pharmaceutical ingredient (API) such as chemical and physical stability, hygroscopicity, solubility, and dissolution behavior .
- Methods : The development of cocrystals is largely based on crystal engineering principles . In crystal engineering, supramolecular synthons between functional groups are used to manipulate the intermolecular interactions .
- Results : The presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals .
Anti-Tubercular Activities
Pharmaceutical Cocrystals
- Cocrystal-Salt Polymorphism
- Field : Pharmaceutical Chemistry
- Application : 2,4-Diaminopyrimidine derivatives are used in the development of cocrystals and salts . These cocrystals and salts can manipulate and optimize the physicochemical properties of an active pharmaceutical ingredient (API) such as chemical and physical stability, hygroscopicity, solubility, and dissolution behavior .
- Methods : The development of cocrystals and salts is largely based on crystal engineering principles . In crystal engineering, supramolecular synthons between functional groups are used to manipulate the intermolecular interactions .
- Results : Tmp/az is a rare example of cocrystal-salt polymorphism where the two solid-state forms have the same composition, stoichiometry, and main synthon . Theoretical calculations were performed to understand the order of stability, which is tmp·az cocrystal > (tmp+)(az−) salt .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-diaminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRCTWHSWYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278702 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine-5-carboxylic acid | |
CAS RN |
18588-61-9 | |
| Record name | 18588-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



